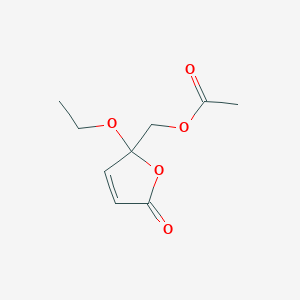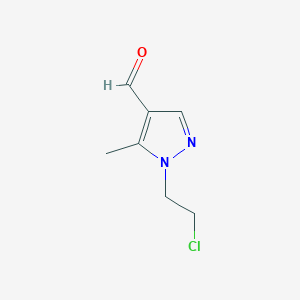
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone, also known as DCPE, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce cell cycle arrest, and induce apoptosis. This compound has also been shown to have anti-inflammatory effects, reducing the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that this compound can reduce tumor growth and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone is its relatively simple synthesis method, which allows for the production of large quantities of the compound in high purity. This compound is also stable under a range of conditions, making it suitable for use in various experimental settings. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on 4,5-dichloro-6-ethoxy-3(2H)-pyridazinone. One direction is the further elucidation of its mechanism of action, which could lead to the development of more targeted and effective therapies. Another direction is the exploration of its potential applications in other fields, such as material science and environmental remediation. Additionally, the development of more water-soluble derivatives of this compound could expand its potential applications in medicine and other fields.
Méthodes De Synthèse
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone can be synthesized through a two-step process involving the reaction of 4,5-dichloro-6-hydroxy-3(2H)-pyridazinone with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound in high purity.
Applications De Recherche Scientifique
4,5-dichloro-6-ethoxy-3(2H)-pyridazinone has been studied for its potential applications in various fields, including agriculture, medicine, and material science. In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for weed control. In medicine, this compound has been studied for its potential use as an anti-inflammatory and anti-cancer agent. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
4,5-dichloro-3-ethoxy-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-12-6-4(8)3(7)5(11)9-10-6/h2H2,1H3,(H,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOUIPCRBFXZGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NNC(=O)C(=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)



![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)
![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)






